molecular formula C26H30ClN5O3 B3009830 N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride CAS No. 1215777-00-6

N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No. B3009830
CAS RN: 1215777-00-6
M. Wt: 496.01
InChI Key: MMCKEVAAIDALMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride is a useful research compound. Its molecular formula is C26H30ClN5O3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing derivatives related to quinazoline and investigating their structural characteristics. For instance, derivatives have been prepared through reactions involving different nitrogen nucleophiles, showcasing diverse structural features confirmed by spectral analysis. These studies contribute to understanding the compound's chemical properties and potential as a scaffold for further pharmaceutical development (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of quinazoline derivatives has been a significant area of interest. Some compounds have shown activity against various microorganisms, suggesting their utility in developing new antimicrobial agents. Additionally, certain derivatives exhibited potent antiproliferative activities against different cancer cell lines, highlighting their potential as antitumor agents. These findings indicate the compound's relevance in designing novel therapies for infectious diseases and cancer (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Pharmacological Evaluation

Further research has explored the pharmacological aspects of quinazoline derivatives, including their effects on depression and anxiety. Studies involving animal models have assessed the antidepressant and antianxiety activities, providing insights into the compounds' therapeutic potential. Such evaluations are crucial for advancing our understanding of how these derivatives could be used to treat psychiatric disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Corrosion Inhibition

Interestingly, research has also identified the application of quinazolin-4(3H)-one derivatives in the field of corrosion inhibition for mild steel in acidic environments. This suggests a broader utility of these compounds beyond pharmaceuticals, demonstrating their potential in industrial applications (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3.ClH/c1-32-20-6-4-7-21(18-20)34-17-15-30-11-13-31(14-12-30)26-28-24-10-3-2-9-23(24)25(29-26)27-19-22-8-5-16-33-22;/h2-10,16,18H,11-15,17,19H2,1H3,(H,27,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCKEVAAIDALMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride

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